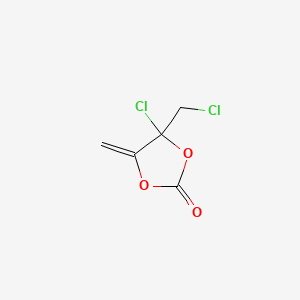
4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one is a chemical compound with the molecular formula C5H6Cl2O3. It is a useful research compound with applications in various scientific fields. The compound is characterized by its unique structure, which includes a dioxolane ring substituted with chloro and chloromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one typically involves the reaction of 4,5-dimethyl-1,3-dioxol-2-one with sulfonyl chloride as a chlorination reagent. The reaction is carried out in an organic solvent under the effect of a catalyst for 1-5 hours . After the reaction, the solvent is evaporated to obtain the target product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolane derivatives.
Scientific Research Applications
4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-4-(chloromethyl)-5-methylene-1,3-dioxolan-2-one involves its interaction with molecular targets through its reactive chloro and chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The specific pathways involved depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4-(chloromethyl)oxetan-2-one: Another chlorinated dioxolane derivative with similar reactivity.
4-Chloro-4’-methoxychalcone: A compound with a similar chloro substitution pattern but different core structure.
Properties
Molecular Formula |
C5H4Cl2O3 |
|---|---|
Molecular Weight |
182.99 g/mol |
IUPAC Name |
4-chloro-4-(chloromethyl)-5-methylidene-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H4Cl2O3/c1-3-5(7,2-6)10-4(8)9-3/h1-2H2 |
InChI Key |
GQFWMHMHUIPWJA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(OC(=O)O1)(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
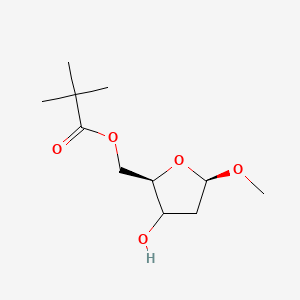
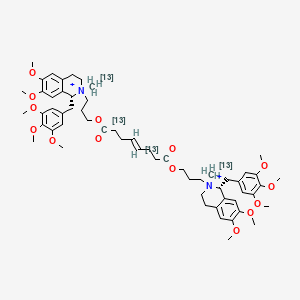

![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
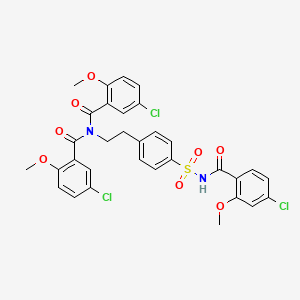

![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)

![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)
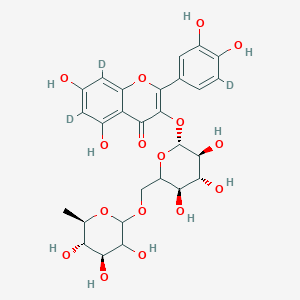
![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)
